molecular formula C13H23NO2 B2385345 N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide CAS No. 1215769-78-0

N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide

Cat. No.: B2385345
CAS No.: 1215769-78-0
M. Wt: 225.332
InChI Key: KAXIDJLQKPOIPD-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with (1-hydroxycyclopentyl)methylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Advanced purification techniques, including distillation and high-performance liquid chromatography (HPLC), are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of various substituted cyclohexanecarboxamides.

Scientific Research Applications

N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. In biological systems, it can modulate signaling pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide can be compared with other similar compounds, such as:

    Cyclohexanecarboxamide: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.

    N-[(1-hydroxycyclopentyl)methyl]benzamide: Contains a benzene ring instead of a cyclohexane ring, leading to variations in physical and chemical properties.

    N-[(1-hydroxycyclopentyl)methyl]cyclopentanecarboxamide: Has a cyclopentane ring instead of a cyclohexane ring, affecting its steric and electronic characteristics.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct properties and applications.

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c15-12(11-6-2-1-3-7-11)14-10-13(16)8-4-5-9-13/h11,16H,1-10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXIDJLQKPOIPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC2(CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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